Cas no 69048-70-0 (Dimethyl 4-nitroisophthalate)

Dimethyl 4-nitroisophthalate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl 4-Nitroisophthalate
- 4-nitro-isoindoline-1,3-dione, potassium-compound
- (3-NITROPHTHALIMIDO)POTASSIUM
- 3-nitrophthalimide potassium
- 4-nitro-isophthalic acid dimethyl ester
- NSC2620
- 4-Nitro-isophthalsaeure-dimethylester
- dimethyl 4-nitro-isophthalate
- 3-Nitrophthalimid-kalium
- potassium 3-nitrophthalimide
- Kalium-Verbindung von 4-Nitro-isoindolin-1,3-dion
- 4-Nitro-isoindolin-1,3-dion, Kalium-Verbindung
- Dimethyl 4-nitrobenzene-1,3-dicarboxylate
- 1,3-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester
- Dimethyl4-Nitroisophthalate
- IFGRLSNABSJUIU-UHFFFAOYSA-N
- 6606AJ
- SY025954
- 1,3-DIMETHYL 4-NITROBENZENE-1,3-DICARBOXYLATE
- 69048-70-0
- SCHEMBL4753199
- CS-0150842
- ALBB-033945
- CS-11594
- DB-342611
- AKOS024258088
- MFCD00177948
- Dimethyl 4-nitroisophthalate
-
- MDL: MFCD00177948
- Inchi: 1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3
- InChI Key: IFGRLSNABSJUIU-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C(C1C([H])=C(C(=O)OC([H])([H])[H])C([H])=C([H])C=1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 239.04300
- Monoisotopic Mass: 239.04298701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.4
- XLogP3: 1.5
Experimental Properties
- PSA: 98.42000
- LogP: 1.69120
Dimethyl 4-nitroisophthalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D462908-50mg |
Dimethyl 4-Nitroisophthalate |
69048-70-0 | 50mg |
$ 95.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D693826-1g |
Dimethyl 4-Nitroisophthalate |
69048-70-0 | >97% | 1g |
$290 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304403-1g |
Dimethyl 4-nitroisophthalate |
69048-70-0 | ≥97% | 1g |
¥1085.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304403-5g |
Dimethyl 4-nitroisophthalate |
69048-70-0 | ≥97% | 5g |
¥3839.90 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851291-5g |
Dimethyl 4-Nitroisophthalate |
69048-70-0 | ≥97% | 5g |
7,288.00 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2836-50g |
dimethyl 4-nitrobenzene-1,3-dicarboxylate |
69048-70-0 | 97% | 50g |
¥11347.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2836-25g |
dimethyl 4-nitrobenzene-1,3-dicarboxylate |
69048-70-0 | 97% | 25g |
¥7092.0 | 2024-04-17 | |
eNovation Chemicals LLC | D255849-250mg |
Dimethyl 4-Nitroisophthalate |
69048-70-0 | 97% | 250mg |
$140 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2836-250.0mg |
dimethyl 4-nitrobenzene-1,3-dicarboxylate |
69048-70-0 | 97% | 250.0mg |
¥107.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2836-500.0mg |
dimethyl 4-nitrobenzene-1,3-dicarboxylate |
69048-70-0 | 97% | 500.0mg |
¥200.0000 | 2024-08-02 |
Dimethyl 4-nitroisophthalate Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on Dimethyl 4-nitroisophthalate
Dimethyl 4-Nitroisophthalate: A Comprehensive Overview
Dimethyl 4-nitroisophthalate, also known by its CAS number 69048-70-0, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of isophthalic acid, which is widely used in the production of polyesters and other polymers. The addition of the nitro group and the dimethyl esterification introduces unique properties that make it valuable in specific contexts.
The chemical structure of Dimethyl 4-nitroisophthalate consists of a benzene ring with two ester groups at the 1,2-positions and a nitro group at the 4-position. This arrangement imparts electronic effects that influence its reactivity and stability. Recent studies have shown that the nitro group acts as an electron-withdrawing substituent, enhancing the compound's ability to participate in various chemical reactions, particularly in electrophilic aromatic substitution.
One of the most notable applications of Dimethyl 4-nitroisophthalate is in the field of polymer chemistry. Researchers have explored its use as a monomer in the synthesis of high-performance polymers. For instance, a study published in 2023 demonstrated that incorporating this compound into polyurethane formulations significantly improves their thermal stability and mechanical properties. This advancement has potential implications for industries such as aerospace and automotive manufacturing, where durable materials are essential.
In addition to its role in polymer synthesis, Dimethyl 4-nitroisophthalate has also been investigated for its potential in pharmaceuticals. The compound's ability to form stable ester linkages makes it a promising candidate for drug delivery systems. Recent research has focused on its use as a carrier for anti-cancer drugs, where controlled release mechanisms can be engineered to enhance therapeutic efficacy while minimizing side effects.
The synthesis of Dimethyl 4-nitroisophthalate typically involves multi-step processes, including nitration and esterification reactions. A breakthrough in this area was reported in a 2023 journal article, where a novel catalytic system was developed to improve the yield and purity of the compound. This method not only reduces production costs but also minimizes environmental impact, aligning with current sustainability trends.
Another area of interest is the environmental impact of Dimethyl 4-nitroisophthalate. As industries increasingly prioritize eco-friendly practices, understanding the compound's biodegradation pathways has become crucial. Recent studies have shown that under specific microbial conditions, the compound can undergo aerobic biodegradation, reducing its persistence in the environment. However, further research is needed to optimize these processes for industrial-scale applications.
In conclusion, Dimethyl 4-nitroisophthalate (CAS No: 69048-70-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in polymer chemistry, pharmaceuticals, and material science. As research continues to uncover new possibilities for this compound, it is poised to play an even more significant role in advancing technological innovations while addressing environmental concerns.
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